REACTION_CXSMILES
|
OS(O)(=O)=O.[OH:6][CH2:7][C:8]1[O:12][N:11]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:9]=1.CC([OH:21])C.C(OCC)(=O)C>O.CC(C)=O.[Cl-].[Na+].O.[O-2].[Cr+6].[O-2].[O-2]>[CH2:16]([O:15][C:13]([C:10]1[CH:9]=[C:8]([C:7]([OH:21])=[O:6])[O:12][N:11]=1)=[O:14])[CH3:17] |f:6.7.8,9.10.11.12|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Brine
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for additional 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring continued for further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
after separation
|
Type
|
WASH
|
Details
|
the organic layer was washed with an aqueous solution of sodium bisulphite (15 g in 100 mL of H2O) and with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The evaporation of the solution
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |